molecular formula C20H28O5 B4001118 diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate

diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate

Cat. No.: B4001118
M. Wt: 348.4 g/mol
InChI Key: ZMUJPJSOBZOCPR-UHFFFAOYSA-N
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Description

Diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19367399 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Reactions

Research on palladium-catalyzed reactions of nucleophiles with diacetates of allylic 1,1-diols has shown significant interest in malonates for synthesizing abnormal and normal reaction products with high regioselectivity. Such reactions have potential applications in creating complex organic molecules, exploring mechanisms, and improving synthetic efficiency (Lu & Huang, 1984).

Synthesis of Oligonucleotide Glycoconjugates

The synthesis of oligonucleotide glycoconjugates involves using diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate for preparing bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide bearing orthogonal protections. This showcases the versatility of malonates in synthesizing bioconjugates and their potential applications in biotechnology and drug development (Katajisto, Heinonen, & Lönnberg, 2004).

Allylic Alkylation and Amination

The allylic alkylation and amination of allylic phosphates using palladium(O) catalysts highlight the role of malonates and amines in creating substances with high regio- and stereoselectivity. This research opens pathways for synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Tanigawa, Nishimura, Kawasaki, & Murahashi, 1982).

Nucleophilic Attack on Pi-Allyl Complexes

Studies on the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes have provided insights into the interaction between malonates and pi-allyl complexes, affecting the outcomes of synthesis reactions and offering strategies for developing new synthetic methods (Organ, Arvanitis, & Hynes, 2003).

Electrophilic Amination Reagents

The use of diethyl 2-[N-(p-methoxyphenyl)imino]malonate for amination reactions with alkyl Grignard reagents demonstrates the utility of malonates in electrophilic amination, contributing to the synthesis of N-alkyl-p-anisidines and primary amines. This research underscores the importance of malonates in organic synthesis, particularly in creating nitrogen-containing compounds (Niwa, Takayama, & Shimizu, 2002).

Properties

IUPAC Name

diethyl 2-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-5-9-16-14-15(4)11-12-18(16)25-13-8-10-17(19(21)23-6-2)20(22)24-7-3/h5,11-12,14,17H,1,6-10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUJPJSOBZOCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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